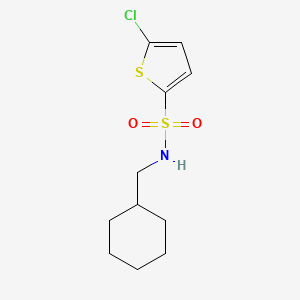

5-chloro-N-(cyclohexylmethyl)-2-thiophenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives generally involves the reaction of sulfonyl chlorides with amines or the reaction of amines with sulfonylating agents. For compounds similar to 5-chloro-N-(cyclohexylmethyl)-2-thiophenesulfonamide, reactions typically include condensation or substitution reactions under controlled conditions to introduce the desired sulfonamide functionality and achieve high purity and yield of the target compound (Rozentsveig et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography, which provides detailed information on the spatial arrangement of atoms, bond lengths, and angles. These structural insights are crucial for understanding the compound's reactivity and interactions. Although specific data on this compound might not be available, similar compounds have been analyzed to determine their crystalline structure and confirm the presence of the sulfonamide group and other substituents (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a variety of chemical reactions, including nucleophilic substitution, condensation, and cyclization, depending on the functional groups present. These reactions are essential for further modification of the molecule for specific applications or for the synthesis of related compounds. The stability of the sulfonamide bond under different conditions is also a key aspect of its chemical properties (Obafemi, 1982).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including melting point, boiling point, solubility in various solvents, and crystalline form, are determined by their molecular structure. These properties are essential for predicting the behavior of the compound in different environments and for its formulation in pharmaceutical applications (Aizina et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds, such as reactivity with nucleophiles, electrophiles, and other reagents, are critical for their potential use in synthesis and drug design. The acidity of the sulfonamide hydrogen and the electron-withdrawing effect of the sulfonyl group influence the compound's reactivity and interactions with biomolecules (Rozentsveig et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide acts as a potent inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin . This results in a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Biochemical Pathways

The compound affects the blood coagulation cascade, specifically the conversion of prothrombin to thrombin . By inhibiting FXa, the compound disrupts this process, leading to antithrombotic effects .

Pharmacokinetics

It is known that the compound has good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa by 5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide results in antithrombotic effects . By decreasing the amplified generation of thrombin, the compound diminishes thrombin-mediated activation of both coagulation and platelets . This can help prevent thromboembolic diseases .

Eigenschaften

IUPAC Name |

5-chloro-N-(cyclohexylmethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQSGRSIJBXGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5496891.png)

![N-(2-methylphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-carboxamide](/img/structure/B5496904.png)

![N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5496921.png)

![3-[(2-chlorobenzyl)thio]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496926.png)

![[(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5496931.png)

![ethyl 2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5496960.png)

![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)